N-(2-aminophenyl)quinoxaline-6-carboxamide
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Overview
Description
N-(2-aminophenyl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are used to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
N-(2-aminophenyl)quinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating bacterial and fungal infections, as well as cancer.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)quinoxaline-6-carboxamide involves its interaction with various molecular targets. It can inhibit the activity of enzymes essential for the survival of microorganisms, leading to their death. In cancer cells, it can induce apoptosis by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Quinoxaline-2-carboxamide
- N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide
- Quinoxaline-2-carboxylate-1,4-dioxide derivatives
Uniqueness
N-(2-aminophenyl)quinoxaline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino group at the 2-position and carboxamide group at the 6-position contribute to its unique pharmacological profile .
Properties
Molecular Formula |
C15H12N4O |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-(2-aminophenyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C15H12N4O/c16-11-3-1-2-4-12(11)19-15(20)10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,16H2,(H,19,20) |
InChI Key |
DINRLSVFUAZDMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
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